molecular formula C7H10Br2N2O B6215861 3-(aminomethyl)-5-bromo-4-methylpyridin-2-ol hydrobromide CAS No. 2742656-89-7

3-(aminomethyl)-5-bromo-4-methylpyridin-2-ol hydrobromide

Cat. No.: B6215861
CAS No.: 2742656-89-7
M. Wt: 298
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Description

3-(aminomethyl)-5-bromo-4-methylpyridin-2-ol hydrobromide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group, a bromine atom, and a methyl group attached to a pyridine ring, along with a hydroxyl group at the 2-position. The hydrobromide salt form enhances its solubility and stability, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-5-bromo-4-methylpyridin-2-ol hydrobromide typically involves multiple steps. One common method starts with 5-methylnicotinic acid as the starting material. The synthetic route includes bromination, reduction, and amination reactions. For instance, bromination of 5-methylnicotinic acid using N-bromosuccinimide in carbon tetrachloride yields 3-(bromomethyl)-5-methylpyridine . This intermediate is then subjected to reduction using sodium borohydride in methanol, followed by amination to introduce the aminomethyl group .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar synthetic routes with optimizations for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis. The final product is often purified by crystallization from suitable solvents such as tetrahydrofuran and ethanol .

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-5-bromo-4-methylpyridin-2-ol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Sodium borohydride: Employed for reduction reactions.

    Palladium catalysts: Utilized in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(aminomethyl)-5-bromo-4-methylpyridin-2-ol hydrobromide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in protein and enzyme studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-5-bromo-4-methylpyridin-2-ol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(aminomethyl)-5-bromo-4-methylpyridin-2-ol hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for various applications compared to its analogs .

Properties

CAS No.

2742656-89-7

Molecular Formula

C7H10Br2N2O

Molecular Weight

298

Purity

95

Origin of Product

United States

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